molecular formula C36H23N5Na2O6S2 B12716702 Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate CAS No. 93783-12-1

Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate

Cat. No.: B12716702
CAS No.: 93783-12-1
M. Wt: 731.7 g/mol
InChI Key: HCGXUDSLCQMJSF-UHFFFAOYSA-L
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Description

Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate typically involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 6-sulphonato-1-naphthylamine, followed by coupling with 1-naphthylamine to form an azo compound. This intermediate product undergoes further diazotization and coupling with phenylamine to yield the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reagent concentrations is maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The sulphonate groups can participate in substitution reactions, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various amines and substituted derivatives, which can have different applications based on their chemical properties.

Scientific Research Applications

Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize biological tissues and cells.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong interactions with other molecules. The azo groups in the compound can participate in electron transfer reactions, while the sulphonate groups enhance its solubility in water, facilitating its use in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with substrates in chemical reactions.

Comparison with Similar Compounds

Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate is unique due to its specific structure and properties. Similar compounds include other azo dyes like Disodium 4-amino-3-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate and Disodium 6-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)-1-naphthalenesulphonate. These compounds share similar azo and sulphonate groups but differ in their specific arrangements and substituents, leading to variations in their chemical and physical properties.

Properties

CAS No.

93783-12-1

Molecular Formula

C36H23N5Na2O6S2

Molecular Weight

731.7 g/mol

IUPAC Name

disodium;8-anilino-5-[[4-[(6-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C36H25N5O6S2.2Na/c42-48(43,44)25-16-17-26-23(22-25)8-6-14-30(26)38-39-31-18-19-32(28-12-5-4-11-27(28)31)40-41-33-20-21-34(37-24-9-2-1-3-10-24)36-29(33)13-7-15-35(36)49(45,46)47;;/h1-22,37H,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2

InChI Key

HCGXUDSLCQMJSF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC(=C7)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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